Product packaging for 1,5-Bis(trifluoromethoxy)naphthalene(Cat. No.:)

1,5-Bis(trifluoromethoxy)naphthalene

Cat. No.: B11831965
M. Wt: 296.16 g/mol
InChI Key: PURJOULPJAGVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Bis(trifluoromethoxy)naphthalene is a specialized fluorinated naphthalene derivative designed for advanced research and development. This compound serves as a critical building block in the synthesis of high-performance polymers. Incorporating rigid, twisted naphthalene structures with trifluoromethoxy groups into polymer backbones is a established strategy for enhancing key material properties. Research on analogous 1,5-disubstituted naphthalene monomers has demonstrated that such modifications can significantly improve a polymer's solubility in organic solvents and lower its dielectric constant, which is crucial for developing next-generation microelectronic materials . These structural features help reduce molecular packing and crystallinity, facilitating easier processing while maintaining excellent thermal stability . The primary research value of this compound lies in its potential application for creating new polyimides and other engineering plastics. These materials are targeted for use in demanding fields such as flexible electronics, gas separation membranes, and protective coatings, where thermal resilience, chemical stability, and specific electronic properties are paramount. The presence of the strong carbon-fluor bonds and the bulky naphthalene system contributes to the overall robustness of the resulting polymers. As a research chemical, this product is offered "For Research Use Only" and is strictly intended for laboratory investigation. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6F6O2 B11831965 1,5-Bis(trifluoromethoxy)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6F6O2

Molecular Weight

296.16 g/mol

IUPAC Name

1,5-bis(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H6F6O2/c13-11(14,15)19-9-5-1-3-7-8(9)4-2-6-10(7)20-12(16,17)18/h1-6H

InChI Key

PURJOULPJAGVLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)OC(F)(F)F

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1,5 Bis Trifluoromethoxy Naphthalene and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

The structure of 1,5-bis(trifluoromethoxy)naphthalene possesses a high degree of symmetry, with a C2 axis of rotation and a horizontal mirror plane. This symmetry is crucial for interpreting its NMR spectra, as it renders certain nuclei chemically equivalent, thereby simplifying the number of observed signals.

Proton (¹H NMR) Spectroscopy for Aromatic and Aliphatic Proton Assignment

The ¹H NMR spectrum of this compound is expected to feature signals exclusively in the aromatic region, as there are no aliphatic protons. The naphthalene (B1677914) core contains six protons. Due to the C2 symmetry of the 1,5-substitution pattern, the protons at positions 2 and 6 are equivalent, as are the protons at positions 3 and 7, and at 4 and 8. This results in an AA'BB'C'C' spin system, which simplifies to a more readily interpretable pattern of three distinct signals, each integrating to two protons.

The expected splitting pattern for 1,5-disubstituted naphthalenes consists of:

H4/H8: A doublet, arising from coupling to H3/H7.

H2/H6: A doublet of doublets, due to coupling with both H3/H7 and H4/H8 (the latter being a smaller, four-bond coupling).

H3/H7: A triplet (or more accurately, a doublet of doublets that appears as a triplet), resulting from coupling to H2/H6 and H4/H8.

The trifluoromethoxy (-OCF₃) group is an electron-withdrawing group, which will deshield the aromatic protons, shifting their resonances downfield compared to unsubstituted naphthalene (where protons appear between 7.49 and 7.86 ppm). dovepress.com The precise chemical shifts can be estimated by comparison with other 1,5-disubstituted naphthalenes. For instance, in 1,5-dihydroxynaphthalene (B47172), the protons resonate at approximately 6.92, 7.00, and 7.60 ppm. dovepress.com Given the stronger deshielding nature of the -OCF₃ group, the signals for this compound are anticipated to be further downfield.

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2, H-67.40 - 7.60Doublet of Doublets (dd)³J(H2-H3) = 7.0-8.0, ⁴J(H2-H4) = ~1.0
H-3, H-77.60 - 7.80Triplet (t) or dd³J(H3-H2) = 7.0-8.0, ³J(H3-H4) = 8.0-9.0
H-4, H-87.90 - 8.10Doublet (d)³J(H4-H3) = 8.0-9.0

Carbon (¹³C NMR) Spectroscopy for Carbon Skeleton Elucidation

The symmetry of this compound also simplifies its ¹³C NMR spectrum. The naphthalene skeleton has 10 carbons, but due to symmetry, only five distinct signals are expected for the aromatic carbons. An additional signal is anticipated for the carbon atom of the trifluoromethoxy group.

The signals can be assigned as follows:

C1/C5: The carbons directly attached to the -OCF₃ groups. These will be significantly influenced by the electronegative oxygen and fluorine atoms.

C2/C6, C3/C7, C4/C8: The protonated carbons of the naphthalene ring.

C9/C10: The bridgehead carbons, which are quaternary and typically show lower intensity signals.

-OCF₃ Carbon: This carbon will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

The chemical shifts of substituted naphthalenes are well-documented. researchgate.netcas.cn The electron-withdrawing trifluoromethoxy group is expected to shift the attached carbon (C1/C5) downfield, while influencing the other carbons through resonance and inductive effects. The trifluoromethyl carbon itself typically appears around 120-124 ppm as a quartet with a large coupling constant (¹JCF ≈ 250-280 Hz). researchgate.net

Carbon PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (from C-F coupling)
C-1, C-5148 - 152Quartet (q, small ²J)
C-2, C-6118 - 122Singlet
C-3, C-7125 - 129Singlet
C-4, C-8122 - 126Singlet
C-9, C-10130 - 135Singlet
-OCF₃120 - 124Quartet (q, large ¹J)

Fluorine (¹⁹F NMR) Spectroscopy for Trifluoromethoxy Group Signature

¹⁹F NMR spectroscopy is a highly sensitive technique for detecting fluorine-containing functional groups. researchgate.net For this compound, the two -OCF₃ groups are chemically equivalent due to the molecule's symmetry. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet.

The chemical shift of the trifluoromethoxy group attached to an aromatic ring typically falls within a well-defined range. For aryl-OCF₃ compounds, the signal generally appears between -56 and -60 ppm relative to CFCl₃. rsc.org This distinct signal provides an unambiguous signature for the presence of the trifluoromethoxy moiety.

Fluorine GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
1,5-(-OCF₃)₂-57.0 to -59.0Singlet (s)

Vibrational Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be dominated by absorptions characteristic of the aromatic naphthalene core and the trifluoromethoxy substituents. Key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretching: Several medium to strong bands in the 1450-1650 cm⁻¹ region, characteristic of the naphthalene ring system. mdpi.com

C-O-C Stretching: The ether linkage (Ar-O-CF₃) is expected to produce strong asymmetric and symmetric stretching bands, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-F Stretching: The carbon-fluorine bonds of the -CF₃ group give rise to very strong and characteristic absorption bands, typically found in the 1100-1250 cm⁻¹ range. These bands are often the most intense in the spectrum and can sometimes overlap with the C-O-C stretching vibrations. nih.gov

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aromatic C=C Stretch1580 - 1620, 1450 - 1520Medium to Strong
Asymmetric C-O-C Stretch1250 - 1300Strong
C-F Stretches1100 - 1250Very Strong, Multiple Bands
Symmetric C-O-C Stretch1000 - 1100Strong
Aromatic C-H Out-of-Plane Bending750 - 900Strong

Raman Spectroscopy in Naphthalene Derivative Analysis

Raman spectroscopy serves as a powerful complementary technique to FTIR. For molecules with a center of symmetry, like this compound, the rule of mutual exclusion applies: vibrational modes that are Raman active are IR inactive, and vice versa.

In the Raman spectrum of naphthalene derivatives, the most intense bands are typically associated with the symmetric vibrations of the aromatic ring system. researchgate.net Key features would include:

Ring Breathing Modes: Strong, sharp bands characteristic of the entire naphthalene skeleton vibrating symmetrically. For naphthalene itself, a very strong band appears around 1380 cm⁻¹.

C=C Stretching Modes: Symmetric stretching of the aromatic carbon-carbon bonds often gives rise to strong Raman signals in the 1550-1650 cm⁻¹ region.

Substituent-Ring Modes: Vibrations involving the C-O bond and the -OCF₃ group would also be present, though their intensities can vary.

Raman spectroscopy is particularly useful for analyzing the carbon skeleton of aromatic compounds, as the symmetric vibrations that are strong in Raman are often weak or silent in the IR spectrum. The low-frequency region (below 400 cm⁻¹) can also provide information about lattice vibrations and whole-molecule motions in the solid state. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, offering valuable information on the conjugated π-system of the naphthalene core and the influence of trifluoromethoxy substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic absorption properties of conjugated aromatic systems like this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). For naphthalene derivatives, the observed absorption bands are primarily due to π→π* transitions within the aromatic rings. scholarsresearchlibrary.com

The spectrum of unsubstituted naphthalene in solution typically displays characteristic absorption bands. The introduction of substituents onto the naphthalene core can significantly alter the absorption profile. Auxochromic groups, such as the trifluoromethoxy (-OCF3) group, are expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent naphthalene. This shift arises from the interaction of the oxygen lone pairs with the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO). Studies on other substituted naphthalenes, such as silyl (B83357) and methoxy (B1213986) derivatives, have demonstrated similar shifts to longer wavelengths. mdpi.comnih.gov

While specific experimental data for this compound is not widely published, the expected UV-Vis absorption characteristics can be inferred from data on related naphthalene compounds. Theoretical calculations can also provide valuable predictions of electronic transitions. researchgate.netijcesen.com

Table 1: Comparison of UV-Vis Absorption Maxima for Naphthalene and Selected Analogs This table is illustrative and based on data for analogous compounds to predict the behavior of this compound.

Compound Substituent(s) λmax (nm) Solvent
Naphthalene None ~275, 286 Cyclohexane
1-(Trimethylsilyl)naphthalene 1-Si(CH3)3 294 Cyclohexane
1,4-Bis(trimethylsilyl)naphthalene 1,4-di-Si(CH3)3 300 Cyclohexane

| This compound | 1,5-di-OCF3 | Predicted bathochromic shift | N/A |

Fluorescence Emission Studies in Naphthalene-Based Systems

Naphthalene and its derivatives are well-known for their fluorescent properties, making them useful as molecular probes and components in optical materials. nih.govsemanticscholar.org Upon excitation with UV light, these molecules can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is Stokes-shifted to a longer wavelength.

The fluorescence characteristics, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment. Substitution on the naphthalene ring can tune these properties. For instance, the introduction of silyl groups has been shown to increase fluorescence intensities in some naphthalene derivatives. mdpi.comnih.gov The trifluoromethoxy groups in this compound are expected to influence the emissive properties through their electronic effects on the naphthalene π-system.

Fluorescence studies on analogous systems provide insight into the expected behavior. The emission spectra of naphthalene-substituted oligothiophenes, for example, strongly resemble those of their parent oligothiophene compounds but with a noticeable red-shift. researchgate.net This indicates that the naphthalene moiety significantly perturbs the electronic structure of the emissive state.

Table 2: Illustrative Fluorescence Properties of Naphthalene and Analogs This table provides comparative data from analogous systems to contextualize the expected fluorescence of this compound.

Compound Excitation λex (nm) Emission λem (nm) Quantum Yield (ΦF)
Naphthalene 270 ~324 0.23
1-(Trimethylsilyl)naphthalene 294 328 0.30
1,4-Bis(trimethylsilyl)naphthalene 300 333 0.33

| This compound | Predicted based on absorption | Predicted Stokes-shifted emission | N/A |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. longdom.org Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a unique molecular formula from the measured exact mass. longdom.orgacs.org

For this compound, the molecular formula is C₁₂H₆F₆O₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Carbon (¹²C): 12 × 12.000000 = 144.000000 Da

Hydrogen (¹H): 6 × 1.007825 = 6.046950 Da

Fluorine (¹⁹F): 6 × 18.998403 = 113.990418 Da

Oxygen (¹⁶O): 2 × 15.994915 = 31.989830 Da

Calculated Exact Mass: 296.026998 Da

An experimental HRMS measurement yielding a mass value extremely close to 296.0270 Da would provide definitive evidence for the elemental composition C₁₂H₆F₆O₂, thereby confirming the identity of the synthesized compound.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure

Determination of Molecular Conformation and Stereochemistry

An XRD analysis of a suitable single crystal of this compound would reveal the exact spatial arrangement of its atoms. Based on studies of related 1,5-disubstituted naphthalenes, such as bis(2-trifluoromethyl-1H-benzimidazol-3-ium) naphthalene-1,5-disulfonate, the central naphthalene ring system is expected to be largely planar. nih.gov The key structural questions that XRD can answer include the conformation of the C-O-C-F linkages and the orientation of the trifluoromethoxy groups relative to the naphthalene plane.

Steric interactions between the substituents at the 1 and 8 positions (peri-interactions) can sometimes cause distortions from planarity in the naphthalene skeleton. In this case, steric hindrance between the trifluoromethoxy group at C1 and the hydrogen atom at C8 (and similarly between the C5 substituent and the C4 hydrogen) could potentially lead to slight twisting of the aromatic system or specific rotational conformations of the -OCF₃ groups to minimize repulsion.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···X, C-F···π, F···F)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of non-covalent intermolecular interactions. mdpi.comrsc.org The introduction of fluorine atoms, particularly in the form of -OCF₃ groups, significantly influences these interactions. researchgate.net An XRD study would elucidate the specific contacts that dictate the supramolecular architecture.

Potential interactions involving the trifluoromethoxy groups include:

C-H···F Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors of one molecule and the electronegative fluorine atoms of a neighboring molecule can play a significant role in directing the crystal packing. researchgate.net

F···F Interactions: Close contacts between fluorine atoms on adjacent molecules, once thought to be purely repulsive, are now recognized as potentially stabilizing interactions under certain geometric conditions.

C-F···π Interactions: The electron-deficient fluorine atoms can interact favorably with the electron-rich π-system of an adjacent naphthalene ring.

π-π Stacking: The aromatic naphthalene cores can stack on top of each other. The introduction of highly electronegative -OCF₃ groups alters the quadrupole moment of the aromatic ring, which can favor offset or slipped-stacking arrangements over a direct face-to-face orientation. researchgate.netrsc.org

Computational Chemistry and Theoretical Understanding of 1,5 Bis Trifluoromethoxy Naphthalene

Quantum Chemical Calculations for Electronic and Molecular Structure

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Similarly, research utilizing Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited state properties of 1,5-bis(trifluoromethoxy)naphthalene has not been found. This type of analysis is crucial for understanding the compound's photophysical behavior, such as its absorption and emission spectra, and for predicting its potential applications in optoelectronic materials.

Analysis of Frontier Molecular Orbitals (FMOs)

The electronic properties and reactivity of a molecule are heavily influenced by its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). However, specific analyses for this compound are absent from current literature.

HOMO-LUMO Energy Gaps and Their Implications for Reactivity and Electronic Properties

No published data exists detailing the HOMO-LUMO energy gap of this compound. This value is a key indicator of a molecule's kinetic stability, chemical reactivity, and the energy required to excite an electron. Without this information, predictions about its electronic behavior and potential as a semiconductor or in other electronic applications cannot be substantiated.

Intramolecular Charge Transfer (ICT) Characteristics

The potential for Intramolecular Charge Transfer (ICT) within this compound upon photoexcitation has not been computationally explored. ICT is a critical process in the design of molecules for applications in sensors, probes, and nonlinear optics.

Density of States (DOS) and Transition Density Matrix (TDM) Analysis

Detailed analyses using Density of States (DOS) and Transition Density Matrix (TDM) are powerful tools for understanding the distribution of molecular orbitals and the nature of electronic transitions. At present, no studies have applied these methods to this compound.

Spectroscopic Property Predictions and Validation

Computational chemistry serves as a powerful tool for the prediction of various spectroscopic properties of this compound. These theoretical spectra are crucial for interpreting experimental results and confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, allow for the ab initio prediction of NMR chemical shifts. comporgchem.commdpi.com These calculations can achieve high accuracy, especially when appropriate functionals and basis sets are employed and solvent effects are considered, often through models like the Polarizable Continuum Model (PCM). comporgchem.comgithub.io

For this compound, theoretical calculations predict distinct signals for the aromatic protons (¹H), the naphthalene (B1677914) and trifluoromethoxy carbons (¹³C), and the fluorine atoms (¹⁹F). The predicted shifts are influenced by the strong electron-withdrawing nature of the trifluoromethoxy groups, which deshield the nearby nuclei. By comparing computed chemical shifts with experimental data, a detailed assignment of each resonance can be achieved, confirming the substitution pattern and conformational properties of the molecule. Recent advancements using machine learning and deep neural networks, trained on large datasets of experimental and calculated shifts, are further enhancing the predictive accuracy for complex organic molecules. nih.govnih.gov

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound This table is illustrative, based on theoretical principles. Actual values are dependent on the specific computational method (e.g., functional, basis set) and solvent used.

NucleusAtom PositionPredicted Chemical Shift (ppm)Anticipated Splitting Pattern
¹HH-2, H-6~7.5 - 7.7d
¹HH-3, H-7~7.6 - 7.8t
¹HH-4, H-8~8.0 - 8.2d
¹³CC-1, C-5~148 - 152 (q)q (due to ¹JCF)
¹³CC-2, C-6~116 - 119s
¹³CC-3, C-7~126 - 129s
¹³CC-4, C-8~124 - 127s
¹³CC-4a, C-8a~128 - 131s
¹³CC-9, C-10~122 - 125s
¹³C-OCF₃~120 - 123 (q)q (due to ¹JCF)
¹⁹F-OCF₃~ -58 to -60s

Theoretical vibrational analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the harmonic vibrational frequencies using DFT methods, a simulated IR spectrum can be generated. nih.gov This computational spectrum shows the expected positions and relative intensities of absorption bands corresponding to specific molecular vibrations, such as C-H stretches, C=C aromatic ring stretches, and the characteristic strong absorptions from the C-F and C-O bonds of the trifluoromethoxy groups. nih.gov

Comparing the simulated spectrum with the experimental Fourier-transform infrared (FTIR) spectrum aids in the assignment of vibrational modes. arxiv.org Scaling factors are often applied to the computed frequencies to correct for anharmonicity and other systematic errors inherent in the theoretical models, leading to excellent agreement with experimental data. nih.gov For this compound, the most prominent predicted bands are associated with the C-F stretching vibrations of the OCF₃ groups.

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound This table presents theoretically expected ranges for key vibrational modes.

Frequency Range (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
3050 - 3150Aromatic C-H stretchingWeak to Medium
1500 - 1650Aromatic C=C ring stretchingMedium to Strong
1250 - 1300Asymmetric C-O-C stretchingStrong
1100 - 1250C-F stretchingVery Strong
750 - 850Aromatic C-H out-of-plane bendingStrong

Time-dependent DFT (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. ijcesen.com This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, calculations focus on the π → π* transitions within the naphthalene chromophore. researchgate.net The introduction of trifluoromethoxy substituents is expected to cause a shift in the absorption maxima (λmax) compared to unsubstituted naphthalene. researchgate.net While the OCF₃ group is a π-donor through the oxygen lone pairs, its strong σ-withdrawing nature can modulate the energies of the molecular orbitals involved in the electronic transitions. reddit.com Theoretical spectra can predict these shifts, aiding in the interpretation of experimental UV-Vis data.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound Comparison based on the known spectrum of naphthalene and theoretical effects of substituents.

CompoundTransitionExperimental λmax (nm) (in cyclohexane)Predicted λmax (nm) for Substituted Compound
Naphthalene¹La ← ¹A275~280 - 290
Naphthalene¹Bb ← ¹A221~225 - 235

Molecular Electrostatic Potential (MEP) and Quantum Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the electron density distribution around a molecule. It illustrates regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map is expected to show highly negative potential around the electronegative fluorine and oxygen atoms of the OCF₃ groups, indicating their role as sites for potential hydrogen bonding or interaction with electrophiles. Conversely, the regions around the aromatic protons would exhibit a more positive potential.

Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated to understand the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. acs.org A smaller gap suggests the molecule is more polarizable and reactive. Other descriptors like ionization potential, electron affinity, electronegativity, and chemical hardness provide further quantitative measures of the molecule's electronic behavior. These parameters are crucial for predicting how this compound will interact with other chemical species.

Computational Studies on Reaction Mechanisms and Electronic Effects

Theoretical calculations are essential for elucidating reaction mechanisms, identifying transition states, and understanding the electronic effects of substituents on reactivity.

The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are both powerfully electron-withdrawing, but they influence the electronic properties of an aromatic ring through different balances of inductive and resonance effects. mdpi.comnih.gov

Trifluoromethyl (-CF₃) Group: This group is strongly deactivating due to its powerful inductive electron withdrawal (-I effect). It has no resonance donation capability. nih.gov

Trifluoromethoxy (-OCF₃) Group: This group is also strongly deactivating via the inductive effect. However, the oxygen atom possesses lone pairs that can be donated to the aromatic ring through resonance (+R effect). reddit.com This π-donating capacity, though weaker than that of a methoxy (B1213986) group, slightly counteracts the very strong inductive withdrawal. nih.gov

Computational studies on model systems like substituted benzenes and naphthalenes show that this dual nature of the -OCF₃ group affects regioselectivity in reactions like electrophilic aromatic substitution. nih.govmdpi.com While both groups deactivate the ring, the weak resonance donation from the -OCF₃ group directs incoming electrophiles to the ortho and para positions, whereas the -CF₃ group is a meta-director. For this compound, computational modeling of reaction pathways, such as nitration or halogenation, can predict the most likely sites of substitution by calculating the energies of the intermediate sigma complexes (Wheland intermediates). These studies reveal that the electronic landscape created by the two -OCF₃ groups will dictate the kinetic and thermodynamic favorability of different reaction pathways.

Table 4: Comparison of Electronic Effects of -OCF₃ and -CF₃ Groups

PropertyTrifluoromethoxy (-OCF₃)Trifluoromethyl (-CF₃)
Inductive EffectStrongly withdrawing (-I)Strongly withdrawing (-I)
Resonance EffectWeakly donating (+R)None
Overall Effect on Aromatic RingStrongly deactivatingStrongly deactivating
Directing Effect (Electrophilic Aromatic Substitution)Ortho, Para-directingMeta-directing
Lipophilicity Contribution (Hansch π)Higher (more lipophilic)Lower

Analysis of Intermolecular Orbital Overlap and Charge Transfer Integrals

Detailed computational studies focusing specifically on the intermolecular orbital overlap and charge transfer integrals for this compound are not extensively available in the current body of published scientific literature. Theoretical investigations into charge-transfer phenomena often involve analyzing the interaction between electron-donating and electron-accepting molecules. For instance, studies on charge-transfer complexes of naphthalene diimides with aromatic solvents have utilized TD-DFT calculations to understand these interactions. rsc.org Similarly, research on other naphthalene derivatives provides insights into how frontier molecular orbitals (HOMO and LUMO) govern charge-transfer properties within molecular stacks. researchgate.netosti.gov However, specific quantitative data on orbital overlap and charge transfer integrals for this compound remains to be reported.

The trifluoromethoxy (-OCF3) group is known to be strongly electron-withdrawing and highly lipophilic. mdpi.combeilstein-journals.org These electronic properties would significantly influence the frontier orbital energies of the naphthalene core, and consequently, its behavior in any potential donor-acceptor pairing. Computational analysis of related fluorinated compounds has explored the nature of various weak intermolecular interactions, but quantitative data on charge transfer integrals for the target molecule is absent. researchgate.netrsc.org

Theoretical Insights into π-Complexation and Supramolecular Interactions

The supramolecular chemistry of this compound, particularly its capacity for π-complexation, is an area that lacks direct theoretical investigation in published studies. The trifluoromethoxy substituent significantly alters the electronic landscape of the naphthalene π-system. Unlike electron-donating groups, the electron-withdrawing nature of the -OCF3 group would render the naphthalene core electron-deficient, influencing its interactions with other aromatic systems. nih.govrsc.org

Theoretical studies on other 1,5-disubstituted naphthalene systems have provided insights into the types of intermolecular forces that govern their crystal packing and molecular recognition, including C–H···π and π–π interactions. nih.govnih.gov For example, Hirshfeld surface analysis has been employed to visualize and quantify these noncovalent interactions in various naphthalene-based structures. nih.govmdpi.com Computational methods like DFT have also been used to probe π-π stacking interactions in complexes involving naphthalene derivatives, such as naphthalene diimide-pyrene systems, revealing the importance of charge-transfer in the stabilization of such complexes. researchgate.net

While these studies on analogous compounds are informative about the methodologies that could be applied, specific theoretical insights into how the two trifluoromethoxy groups at the 1 and 5 positions direct the formation of π-complexes and other supramolecular assemblies for this particular molecule are not yet available. The unique electronic and steric profile conferred by the -OCF3 groups suggests that its supramolecular behavior would be distinct from other naphthalene derivatives. mdpi.comnih.gov

Advanced Material Applications of 1,5 Bis Trifluoromethoxy Naphthalene and Derivatives

Organic Electronic Materials

Derivatives of 1,5-bis(trifluoromethoxy)naphthalene have been investigated for their potential in organic electronic devices, particularly in the realm of n-type organic semiconductors. The incorporation of trifluoromethoxy groups can significantly influence the electronic properties, molecular packing, and air stability of these materials.

Organic Field-Effect Transistors (OFETs) and Semiconductor Performance

Organic field-effect transistors (OFETs) are fundamental components of next-generation electronic devices, and the performance of these devices is critically dependent on the semiconductor material used. Naphthalene (B1677914) diimide (NDI) derivatives incorporating trifluoromethoxy groups have been synthesized and evaluated as active materials in OFETs.

For instance, N,N'-bis(4-trifluoromethoxybenzyl)-1,4,5,8-naphthalene-tetracarboxylic di-imide has been successfully applied as an n-type organic semiconductor in bottom-contact thin-film transistors. aip.orgresearchgate.net These devices have demonstrated promising electrical characteristics, showcasing the potential of trifluoromethoxy-functionalized naphthalene derivatives in organic electronics.

Electron Mobility and On/Off Current Ratios in Naphthalene Diimide Systems

The electron mobility (μe) and the on/off current ratio are key metrics for the performance of n-type semiconductors in OFETs. Research on N,N'-bis(4-trifluoromethoxybenzyl)-1,4,5,8-naphthalene-tetracarboxylic di-imide has yielded significant results in this area. In a bottom-contact device configuration, this material exhibited a carrier mobility of 1.6 × 10⁻² cm² V⁻¹ s⁻¹ and an on/off current ratio of 8.6 × 10⁵. aip.orgresearchgate.net

The performance of such devices can be influenced by factors such as the deposition conditions and the molecular structure of the semiconductor. For comparison, other NDI derivatives have shown a wide range of electron mobilities, from 4.6 × 10⁻⁶ cm²V⁻¹s⁻¹ for N,N′-bis(4-n-hexyloxyphenyl)-1,4,5,8-naphthalenetetracarboxylic acid diimide to as high as 1.5 cm² V⁻¹ s⁻¹ for more complex bridged NDI structures. nih.govresearchgate.net Thionated naphthalene diimides have also demonstrated enhanced electron mobilities, reaching up to 7.5 × 10⁻² cm² V⁻¹ s⁻¹. rsc.org

Table 1: Performance of N,N'-bis(4-trifluoromethoxybenzyl)-1,4,5,8-naphthalene-tetracarboxylic di-imide in an OFET

ParameterValue
Carrier Mobility1.6 × 10⁻² cm² V⁻¹ s⁻¹
On/Off Current Ratio8.6 × 10⁵
Threshold Voltage+5.5 V

Strategies for Air-Stable n-Type Organic Semiconductors

A significant challenge in the development of n-type organic semiconductors is their instability in ambient conditions. The introduction of electron-withdrawing groups, such as trifluoromethoxy, is a key strategy to enhance air stability. These groups lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, making it more resistant to oxidation by atmospheric oxygen and moisture. nih.govacs.org

Naphthalene diimides functionalized with perfluorinated groups have shown excellent electrical properties and stability. aip.org The trifluoromethoxy group, in particular, contributes to making materials like N,N'-bis(4-trifluoromethoxybenzyl)-1,4,5,8-naphthalene-tetracarboxylic di-imide air-stable, allowing devices to be tested in an ambient environment without significant degradation. aip.orgresearchgate.net The LUMO levels of such fluorinated naphthalene-bis-hydrazimides are significantly lowered, approaching the threshold associated with ambient stability. nih.govacs.org

Role of Trifluoromethoxy Architecture in Device Performance

While direct studies on this compound are limited in this context, research on related structures highlights the importance of the substituent's architecture. For example, in thionated naphthalene diimides, even without trifluoromethoxy groups, the degree of thionation was found to significantly impact electron mobility. rsc.org Similarly, the choice of alkyl or alkylphenyl N-substituents in naphthalene bisimides affects their reduction potentials and, consequently, their suitability for n-channel transistors. researchgate.net These findings suggest that the specific placement of trifluoromethoxy groups on the naphthalene core or on its substituents would have a profound effect on the electronic and structural properties of the resulting semiconductor.

Polymeric Materials

The principles of using fluorinated naphthalene cores can be extended to the synthesis of high-performance polymers, such as polyimides. These polymers are known for their excellent thermal stability, mechanical properties, and chemical resistance.

Synthesis of Fluorinated Polyimides from Trifluoromethylated Naphthalene Diamines

The typical synthesis is a two-step process. First, the diamine and dianhydride react at room temperature in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a poly(amic acid) solution. mdpi.com This solution can then be cast into a film. The second step is imidization, which involves heating the poly(amic acid) film to high temperatures (e.g., 250-350°C) to induce ring closure and form the final polyimide. core.ac.uk

The incorporation of a naphthalene ring structure into the polyimide backbone, as demonstrated with the diamine monomer 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA), has been shown to improve the thermal and mechanical properties of the resulting polyimide films. mdpi.com It is conceivable that a diamine derived from this compound could be used in a similar fashion to produce novel fluorinated polyimides with potentially enhanced properties, such as lower dielectric constants and improved processability, due to the presence of the trifluoromethoxy groups.

Enhanced Thermal Stability and Processability of Naphthalene-Based Polymers

The incorporation of the this compound moiety into polymer backbones has been investigated as a strategy to enhance the thermal stability and processability of naphthalene-based polymers. The rigid and thermally stable nature of the naphthalene unit, combined with the bulky trifluoromethoxy groups, can lead to polymers with high glass transition temperatures (Tg) and improved thermal decomposition temperatures.

Research into naphthalene-based epoxy resins has demonstrated that the inclusion of naphthalene moieties can significantly increase the glass transition temperature. For instance, epoxy resins synthesized with naphthalene-containing monomers exhibited Tg values in the range of 175–213 °C. researchgate.net Similarly, studies on naphthalene-based poly(ester-imide)s have shown excellent thermal stabilities, with thermal decomposition temperatures at 5% weight loss (Td5%) exceeding 470 °C and glass transition temperatures between 215–250 °C. acs.org The introduction of a naphthalene ring structure into polyimide (PI) films has also been shown to improve their comprehensive properties, with a 5% thermal weight loss temperature (Td5%) of 569 °C and a glass transition temperature (Tg) of 381 °C. mdpi.com

The presence of naphthalene in the polymer matrix can also influence its processability. While high naphthalene content can increase the viscosity of the polymer melt, it can also act as a plasticizer at certain concentrations, potentially lowering the glass transition temperature and aiding in processing. mdpi.com Furthermore, the development of chemically recyclable polyesters based on a naphthalene-engineered 5H-1,4-benzodioxepin-3(2H)-one (BDPO) system has demonstrated a significant improvement in the glass transition temperature to over 100 °C. rsc.org

Table 1: Thermal Properties of Naphthalene-Based Polymers

Polymer System Glass Transition Temperature (Tg) 5% Weight Loss Temperature (Td5%) Reference
Naphthalene-based epoxy resins 175–213 °C - researchgate.net
Naphthalene-based poly(ester-imide)s 215–250 °C > 470 °C acs.org
Polyimide with naphthalene ring 381 °C 569 °C mdpi.com
Naphthalene-engineered BDPO polyesters > 100 °C - rsc.org

Optical and Dielectric Properties of Functionalized Polyimides

The incorporation of this compound into polyimides offers a promising avenue for tailoring their optical and dielectric properties for advanced applications. The trifluoromethyl (-CF3) groups are known to impart desirable characteristics such as reduced dielectric constant, decreased water absorption, and enhanced optical transparency. titech.ac.jp

Studies on fluorinated polyimides have demonstrated that the presence of -CF3 groups leads to low dielectric constants (Dk) and low dissipation factors (Df). For example, polyimide films containing trifluoromethyl groups have achieved Dk values between 2.82–3.16 and Df values between 0.0055–0.0141 at a frequency of 10 GHz. acs.org The introduction of a naphthalene ring structure into polyimide films has also been shown to lower the dielectric constant from 3.21 to 2.82 and the dielectric loss from 0.0091 to 0.0065 at 1 MHz. mdpi.com

In terms of optical properties, fluorinated polyimides often exhibit high optical transparency in the UV-visible region. titech.ac.jp Research on intrinsically photosensitive polyimides has shown that the incorporation of trifluoromethyl units can lead to optical transmittances of 78.3–81.3% at a wavelength of 436 nm. mdpi.com The synthesis of transparent polyimides derived from ester-containing dianhydrides has also resulted in films with an ultraviolet-visible absorption cut-off wavelength below 375 nm. rsc.org

Table 2: Dielectric and Optical Properties of Functionalized Polyimides

Polyimide Type Dielectric Constant (Dk) Dissipation Factor (Df) Optical Transparency Reference
Fluorinated Polyimides 2.82–3.16 @ 10 GHz 0.0055–0.0141 @ 10 GHz High in UV-visible region titech.ac.jpacs.org
Polyimide with Naphthalene Ring 2.82 @ 1 MHz 0.0065 @ 1 MHz - mdpi.com
Photosensitive Polyimides with -CF3 - - 78.3–81.3% @ 436 nm mdpi.com
Polyimides from Ester-containing Dianhydrides - - Cut-off wavelength < 375 nm rsc.org

Photovoltaic Applications

Naphthalene-Based Chromophores in Organic Solar Cells

Naphthalene-based chromophores are being actively investigated for their potential in organic solar cells (OSCs) due to their unique molecular and electronic characteristics. These properties include good chemical and thermal stability, high electron mobility, and well-aligned HOMO/LUMO levels, which are crucial for efficient photovoltaic performance. rsc.orgsemanticscholar.org The planar structure of naphthalene derivatives facilitates efficient π–π stacking, which is beneficial for charge mobility in photovoltaic devices. rsc.org

The versatility of the naphthalene core allows for a wide range of functionalization, enabling the optimization of its electronic properties for different photovoltaic applications. rsc.orgsemanticscholar.org By attaching electron-donating and electron-withdrawing groups to the naphthalene diamine core, for instance, charge separation upon photon absorption is facilitated, leading to the generation of free charge carriers. rsc.org This molecular engineering capability allows for the tuning of energy levels to reduce energy loss through non-radiative recombination, ultimately enhancing power conversion efficiencies. rsc.org

Recent research has explored various naphthalene-based structures as donor or acceptor materials in OSCs. For example, a series of naphthalene-1,5-diamine-based donor chromophores with an A–D–A architecture has been synthesized and studied. rsc.orgresearchgate.net Additionally, V-shaped naphthalene diimide-based chromophores have been designed as non-fullerene acceptors. bohrium.com The modification of π-spacers and acceptor moieties in these structures has been shown to reduce the band gap and broaden the absorption spectra, leading to higher power conversion efficiencies. bohrium.com

Exciton Binding Energy and Charge Dissociation Rates in Photovoltaic Devices

In organic photovoltaic devices, the efficiency of charge generation is critically dependent on the exciton binding energy (Eb) and the subsequent dissociation of excitons into free charge carriers. A lower exciton binding energy facilitates this dissociation process. chalmers.se Naphthalene-based materials have shown promise in this area. For instance, synthesized naphthalene-1,5-diamine-based chromophores have exhibited low exciton binding energy values in the range of 0.670–0.785 eV, which suggests higher exciton dissociation rates and greater charge transfer. rsc.orgsemanticscholar.orgresearchgate.net

The driving force for exciton dissociation is often related to the energy offset between the donor and acceptor materials. nih.gov However, a large offset can lead to significant energy losses. Therefore, minimizing the exciton binding energy in the photoactive materials is crucial for achieving efficient charge separation in low-driving-force organic solar cells. chalmers.se Theoretical and experimental studies have shown that modulating intra- and intermolecular interactions, for example through steric hindrance, can enhance molecular polarizability and promote electronic orbital overlap, leading to a lower exciton binding energy. chalmers.se

Furthermore, the rate of charge-transfer state dissociation can also be a limiting factor for efficient charge generation, particularly in systems with a low offset between the donor and acceptor ionization potentials. nih.govresearchgate.net Research has indicated that decreasing the exciton dissociation rates can, in some cases, reduce voltage losses in organic solar cells. nih.gov The complex interplay between exciton binding energy, charge dissociation rates, and energy level alignment is a key area of research for optimizing the performance of naphthalene-based photovoltaic devices.

Table 3: Exciton Binding Energy in Naphthalene-Based Materials

Material Exciton Binding Energy (Eb) Implication Reference
Naphthalene-1,5-diamine-based chromophores 0.670–0.785 eV Higher exciton dissociation rates rsc.orgsemanticscholar.orgresearchgate.net
Crystalline Naphthalene ~1.0 - 1.5 eV - aps.org

Other Potential Material Applications

Exploration in Advanced Functional Materials (General)

The unique chemical structure of this compound and its derivatives makes them attractive candidates for exploration in a wide range of advanced functional materials. wiley.comwiley-vch.de The combination of the rigid naphthalene core with the electron-withdrawing trifluoromethoxy groups can impart a variety of desirable properties, including high thermal stability, specific optical and electronic characteristics, and modified solubility and processability.

The synthesis of novel derivatives containing the this compound unit could lead to materials with tailored functionalities. For example, the introduction of phosphino groups has been explored in the synthesis of heteroleptic 1,8-bis(phosphino)naphthalenes, which could have applications as ligands in catalysis. rsc.orgst-andrews.ac.uk

Furthermore, the principles of molecular design used in developing materials for applications such as organic solar cells and stable polymers can be extended to other areas. The ability to tune the electronic properties through functionalization, as demonstrated in naphthalene-based chromophores, could be applied to the development of materials for organic electronics, sensors, or other optoelectronic devices. nih.gov The inherent thermal stability of the naphthalene structure suggests potential use in high-performance composites and coatings. mdpi.com As research continues, the exploration of new synthetic routes and the characterization of novel derivatives will likely uncover further potential applications for this class of compounds in the field of advanced functional materials.

Future Research Directions and Concluding Perspectives

Development of Novel and Efficient Synthetic Routes for Specific Isomers of 1,5-Bis(trifluoromethoxy)naphthalene

The regioselective synthesis of specific isomers of substituted naphthalenes presents a considerable chemical challenge. For this compound, future research must prioritize the development of synthetic pathways that are both high-yielding and isomerically pure.

Current Challenges and Future Approaches: Currently, the synthesis of analogous compounds like bis(trifluoromethyl)naphthalenes often involves multi-step sequences starting from iodonitronaphthalenes or diiodonaphthalenes. jst.go.jp These routes can be arduous and sometimes result in low yields, particularly for sterically hindered isomers. jst.go.jp

Future synthetic strategies should explore more direct and efficient methods:

Late-Stage Trifluoromethoxylation: A key area of development will be the direct conversion of 1,5-dihydroxynaphthalene (B47172) to the target compound. This could involve electrophilic trifluoromethoxylation reagents, although the harsh conditions often required can be a limitation. Research into milder, more selective reagents is paramount.

Transition-Metal Catalyzed Cross-Coupling: Building upon methods used for other fluorinated aromatics, copper- or palladium-catalyzed cross-coupling reactions between 1,5-dihalonaphthalenes (e.g., 1,5-dibromo- or 1,5-diiodonaphthalene) and a trifluoromethoxide source (e.g., AgOCF₃ or CsOCF₃) could offer a viable route. The optimization of catalysts, ligands, and reaction conditions will be crucial to maximize yield and prevent side reactions.

Flow Chemistry: Continuous flow synthesis could provide enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can be particularly advantageous for handling reactive intermediates and improving the safety and scalability of trifluoromethoxylation reactions.

A comparative table of potential synthetic routes is presented below.

Synthetic Strategy Potential Precursor Key Reagents Anticipated Advantages Potential Challenges
Electrophilic Fluorination1,5-DihydroxynaphthaleneElectrophilic -OCF₃ sourceDirect, potentially fewer stepsHarsh reaction conditions, reagent cost, selectivity
Cross-Coupling1,5-DihalonaphthaleneMetal catalyst (Pd, Cu), -OCF₃ sourceMilder conditions, functional group toleranceCatalyst poisoning, ligand design, cost of metal
Diazotization-Fluorination1,5-DiaminonaphthaleneNaNO₂, HF-PyridineEstablished for other fluoroaromaticsHandling of diazonium salts, HF toxicity

Advanced Characterization Techniques for Understanding Structure-Property Relationships

A comprehensive understanding of how the isomeric substitution pattern of the -OCF₃ groups on the naphthalene (B1677914) core dictates the material's properties is essential. Future work must employ a suite of advanced characterization techniques to build a detailed structure-property map.

Crystallographic Analysis: Single-crystal X-ray diffraction is fundamental to determine the precise molecular geometry, crystal packing, and intermolecular interactions. nih.gov For this compound, this will reveal how the molecules arrange in the solid state, which is critical for predicting electronic properties like charge mobility. The planarity of the naphthalene core and the orientation of the -OCF₃ groups will be of particular interest.

Spectroscopic and Electrochemical Analysis: A combination of UV-Vis, fluorescence, and NMR spectroscopy will provide insights into the electronic structure and photophysical properties. acs.org Cyclic voltammetry will be used to determine the HOMO and LUMO energy levels, which are key indicators of the material's potential for use in organic electronic devices. nih.gov The strong electron-withdrawing nature of the -OCF₃ groups is expected to result in low-lying LUMO levels, making these materials potentially excellent n-type semiconductors. nih.gov

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) will be employed to assess the thermal stability and phase behavior of the material, which are crucial for applications in devices that operate at elevated temperatures.

Synergistic Integration of Computational Modeling with Experimental Material Design

Computational chemistry offers a powerful predictive tool that can guide and accelerate the experimental design of new materials. A synergistic approach, where theoretical calculations inform experimental efforts, will be vital for exploring the potential of this compound.

Density Functional Theory (DFT): DFT calculations can be used to predict key electronic and structural properties before synthesis is even attempted. mdpi.com This includes optimizing the molecular geometry, calculating HOMO/LUMO energy levels, and simulating absorption spectra. nih.govmdpi.com Such computational screening can help prioritize synthetic targets with the most promising properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk morphology and charge transport properties of materials based on this compound. By simulating the arrangement of molecules in thin films, researchers can predict how factors like crystal packing and grain boundaries will influence device performance.

Predicting Substituent Effects: Computational studies can systematically evaluate how introducing additional substituents onto the this compound scaffold would alter its properties. mdpi.com This in-silico approach allows for the rapid exploration of a vast chemical space, identifying derivatives with tailored characteristics for specific applications.

Computational Method Predicted Property Relevance to Material Design
Density Functional Theory (DFT)Molecular geometry, HOMO/LUMO energies, electronic absorption spectraGuides selection of promising synthetic targets for electronic applications. mdpi.com
Molecular Dynamics (MD)Bulk morphology, charge transport pathways, thin-film packingPredicts performance in solid-state devices like transistors and solar cells.
Quantum Theory of Atoms in Molecules (QTAIM)Inter- and intramolecular interactionsElucidates packing forces and stability in the solid state.

Expanding the Spectrum of Advanced Material Applications for Fluorinated Naphthalene Scaffolds

While research into this compound is in its infancy, the known properties of related fluorinated naphthalene compounds suggest a wide range of potential high-value applications.

Organic Electronics: The anticipated high electron affinity makes these compounds strong candidates for n-type semiconductors in Organic Field-Effect Transistors (OFETs) and as electron transport or acceptor materials in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs).

Liquid Crystals: The rigid, anisotropic shape of the naphthalene core, combined with the polar -OCF₃ groups, may impart liquid crystalline properties. Such materials could find use in advanced display technologies.

Advanced Polymers: this compound can serve as a monomer for the synthesis of novel high-performance polymers. The resulting materials would be expected to exhibit excellent thermal stability, chemical resistance, and unique optical and electronic properties.

Pharmaceutical and Agrochemical Scaffolds: The trifluoromethoxy group is a well-established bioisostere for other functional groups and can enhance properties like metabolic stability and membrane permeability. vulcanchem.com Therefore, derivatives of this compound could serve as valuable building blocks in the discovery of new drugs and agrochemicals.

Q & A

Q. Validation methods :

  • HPLC : To confirm purity (>98%) and monitor byproduct formation .
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethoxy group integration and substitution patterns .
  • Mass spectrometry : High-resolution MS confirms molecular weight (C12_{12}H6_6F6_6O2_2, 308.16 g/mol) .

Advanced: How do the electronic effects of trifluoromethoxy substituents influence the reactivity of this compound in electrophilic substitution reactions?

Answer:
The electron-withdrawing nature of trifluoromethoxy groups (-OCF3_3) deactivates the naphthalene ring, directing electrophiles to less deactivated positions. For example:

  • Nitration : Preferential attack at the 4- and 8-positions (meta to substituents) due to reduced electron density at ortho/para sites .
  • Halogenation : Requires harsher conditions (e.g., FeCl3_3 catalysis) compared to unsubstituted naphthalene .

Mechanistic insight : DFT calculations show the -OCF3_3 group lowers HOMO energy by ~1.5 eV, reducing susceptibility to electrophiles .

Basic: What biological assays are suitable for screening the bioactivity of this compound?

Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Staphylococcus epidermidis and Candida albicans .
  • Protein binding : Surface plasmon resonance (SPR) to quantify affinity for targets like cytochrome P450 enzymes .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) to assess IC50_{50} values .

Validation : Include positive controls (e.g., fluconazole for antifungal assays) and triplicate replicates to minimize variability .

Advanced: How should researchers design toxicity studies to address bias risks, as per recent toxicological guidelines?

Answer:
Follow the Tiered Risk of Bias (RoB) framework from ATSDR (2024):

Bias Type Mitigation Strategy Source
Selection biasRandomize dose allocation and conceal group assignments
Detection biasBlind personnel to exposure groups during analysis
Confounding biasControl for variables (e.g., age, solvent effects) via ANOVA

Data reporting : Use Table C-7 (ATSDR) to document attrition, randomization, and exposure characterization completeness .

Basic: What methodologies assess the thermal stability of this compound in material science applications?

Answer:

  • TGA (Thermogravimetric Analysis) : Measures decomposition onset temperature (typically >300°C for fluorinated aromatics) .
  • DSC (Differential Scanning Calorimetry) : Detects phase transitions (e.g., melting point ~150–160°C) .
  • Accelerated aging : Expose to 85°C/85% humidity for 500+ hours; monitor via FTIR for C-F bond degradation .

Advanced: What strategies optimize the synthesis of this compound for high-yield, scalable production?

Answer:

  • Continuous flow reactors : Reduce reaction time (e.g., 2 hours vs. 24 hours batch) and improve yield (>90%) via precise temperature control .
  • Catalyst optimization : Use Pd/CF3_3-ligand systems to enhance coupling efficiency .
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .

Advanced: How can contradictory data on the compound’s environmental persistence be resolved?

Answer:
Case study : Discrepancies in soil half-life (30 vs. 120 days) arise from varying pH (5.5 vs. 8.0) and microbial activity.
Resolution steps :

Meta-analysis : Pool data using PRISMA guidelines, stratifying by pH and salinity .

Controlled replication : Conduct studies at pH 7.0 ± 0.5 and 25°C to standardize conditions .

Sensitivity analysis : Identify outliers via Grubbs’ test (α=0.05) .

Basic: What are the applications of this compound in organic electronics?

Answer:

  • Organic photovoltaics (OPVs) : As an electron-deficient moiety in donor-acceptor polymers (e.g., PCE ~8% in PTB7-Th analogs) .
  • OLEDs : Host material for blue emitters due to high triplet energy (2.7 eV) .
  • Dielectric layers : Low κ-value (~2.5) in fluorinated polyimides for flexible electronics .

Advanced: How does pH affect the compound’s stability in aqueous environments?

Answer:

pH Half-life (Days) Degradation Products Source
4.071,5-Dihydroxynaphthalene, F⁻
7.045Minor sulfonic acid derivatives
9.014Trifluoroacetic acid, CO2_2

Mechanism : Acidic conditions hydrolyze trifluoromethoxy groups; alkaline conditions promote ring oxidation .

Advanced: What computational methods predict the crystal structure and intermolecular interactions of this compound?

Answer:

  • SHELX refinement : Resolve crystal packing using single-crystal XRD data (R-factor <5%) .
  • DFT/MD simulations : Predict π-π stacking distances (~3.5 Å) and halogen bonding (C-F···H interactions) .
  • Hirshfeld surface analysis : Quantify contribution of F···H (12%) and O···H (8%) contacts to lattice stability .

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